molecular formula C10H10F2O B1427973 4-(2,4-Difluorophenyl)butan-2-one CAS No. 1247990-59-5

4-(2,4-Difluorophenyl)butan-2-one

Cat. No.: B1427973
CAS No.: 1247990-59-5
M. Wt: 184.18 g/mol
InChI Key: BEYSSUKUIDCBQF-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)butan-2-one (CAS: 1247990-59-5) is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₀F₂O and a molecular weight of 184.18 g/mol. Its structure features a butan-2-one backbone substituted with a 2,4-difluorophenyl group at the fourth carbon. Key physical properties include a predicted density of 1.145 g/cm³ and a boiling point of 224.4°C .

Properties

IUPAC Name

4-(2,4-difluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYSSUKUIDCBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis Using Lithium Diisopropylamide (LDA)

  • Process: 4-Chloro-6-ethyl-5-fluoropyrimidine is deprotonated with lithium diisopropylamide (LDA) at low temperatures (-65 to -70°C) in tetrahydrofuran (THF).
  • Reaction: The resulting lithium anion reacts with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form an alcohol adduct.
  • Isolation: After quenching with acetic acid and workup, the product is isolated by filtration and washing with solvents such as acetone and n-heptane.
  • Yields & Selectivity: This method yields a mixture of diastereomers with a ratio of approximately 75% to 25% for the desired isomer, with overall moderate yields (~30 g scale reported).

Zinc-Mediated Coupling Reaction (Route B)

  • Process: Ketone 3 (1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) is reacted with 6-(1-bromoethyl)-2-chloro-5-fluoropyrimidine in the presence of activated zinc dust and catalytic lead powder.
  • Conditions: The reaction is carried out in ethanol at elevated temperatures (~60°C) for several hours.
  • Advantages: This route shows better product conversion (>60%) and superior diastereoselectivity (~1:0.14 ratio of diastereomers).
  • Purification: The minor diastereomer is removed during crystallization steps, yielding a high-purity product.

Epoxidation and Recrystallization Method

  • Process: α-(2,4-difluorophenyl)-β-1H-1,2,4-triazole acetophenone is treated with tetrabutylammonium bromide and an oxidant sulfur-containing salt in the presence of sodium hydroxide.
  • Reaction Conditions: The reaction mixture is warmed to 50°C and stirred for 24 hours.
  • Workup: After extraction and washing, the crude product is recrystallized from ethanol.
  • Yield: This method affords the epoxide intermediate with an 81.9% yield.

Grignard Reaction for Intermediate Formation

  • Process: Magnesium is reacted with 1-bromo-2,4-difluorobenzene in tetrahydrofuran at 40°C to form a Grignard reagent.
  • Subsequent Reaction: This reagent is then reacted with appropriate ketones or esters to build the 4-(2,4-difluorophenyl)butan-2-one backbone.
  • Workup: The reaction mixture is worked up with aqueous ammonium chloride and extracted with ethyl acetate.
  • Yields: The crude product is isolated as an oil, which is further purified.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Diastereoselectivity Yield (%) Notes
LDA-mediated deprotonation LDA, THF, -65 to -70°C, 4-chloro-6-ethyl-5-fluoropyrimidine ~75:25 (desired:isomer) Moderate (~30 g scale) Requires low temperature, moderate selectivity
Zinc-mediated coupling (Route B) Activated Zn dust, catalytic Pb, ethanol, 60°C ~1:0.14 (desired:isomer) >60% Better conversion and selectivity, scalable
Epoxidation & recrystallization Tetrabutylammonium bromide, sulfur oxidant, NaOH, 50°C Not applicable 81.9% Produces epoxide intermediate, good yield
Grignard reaction Mg, 1-bromo-2,4-difluorobenzene, THF, 40°C Not specified Crude oil product Requires careful handling, further purification needed

Research Findings and Practical Considerations

  • The zinc-mediated coupling route is favored for industrial synthesis due to its higher yield and better diastereoselectivity, simplifying downstream purification.
  • The LDA route suffers from poor stability of lithium anions and enolization side reactions, limiting its practical application despite being well-documented.
  • The epoxidation method offers a high-yielding route to intermediates useful for further transformations but requires long reaction times and careful control of oxidant addition.
  • The Grignard approach is classical but less commonly used due to the sensitivity of reagents and the need for rigorous moisture exclusion.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(2,4-Difluorophenyl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural Comparison of Selected Butanone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-(2,4-Difluorophenyl)butan-2-one 2,4-difluorophenyl C₁₀H₁₀F₂O 184.18 Ketone, Fluorophenyl
4-(2,6-Difluorophenyl)butan-2-amine 2,6-difluorophenyl, amine C₁₀H₁₃F₂N 185.21 Amine, Fluorophenyl
4-Chloro-1-(2,5-difluorophenyl)butan-1-one 2,5-difluorophenyl, chlorine C₁₀H₉ClF₂O 218.63 Ketone, Chlorine, Fluorophenyl
4-(3-Chloro-2-fluorophenyl)butan-2-one 3-chloro-2-fluorophenyl C₁₀H₁₀ClFO 200.64 Ketone, Chlorine, Fluorophenyl
4-(4-Hydroxyphenyl)butan-2-one 4-hydroxyphenyl C₁₀H₁₂O₂ 164.20 Ketone, Hydroxyphenyl

Key Observations :

  • Halogen Effects: Fluorine and chlorine substituents increase molecular weight and polarity compared to non-halogenated analogs like 4-phenyl-2-butanone (MW: 148.20 ). Fluorine’s electronegativity enhances metabolic stability and lipophilicity, making fluorinated compounds favorable in drug design.
  • Substituent Position : The 2,4-difluorophenyl group in the target compound contrasts with 2,6-difluoro (e.g., ) and mixed chloro-fluoro derivatives (e.g., ). Ortho/meta/para substitutions influence steric hindrance and electronic interactions.

Physical and Chemical Properties

Table 2: Physical Properties Comparison
Compound Name Density (g/cm³) Boiling Point (°C) Solubility (Predicted)
4-(2,4-Difluorophenyl)butan-2-one 1.145 224.4 Low (hydrophobic)
4-Phenyl-2-butanone 1.015 245 Moderate in organic solvents
4-(4-Hydroxyphenyl)butan-2-one - - Higher (due to -OH)

Key Observations :

  • The density of fluorinated compounds (e.g., 1.145 g/cm³ ) exceeds non-halogenated analogs due to fluorine’s atomic mass.
  • Boiling Points: Fluorinated derivatives generally exhibit higher boiling points than non-halogenated counterparts (e.g., 224.4°C vs. 245°C for 4-phenyl-2-butanone ), though trends vary with substituent size and polarity.

Key Observations :

  • Antimicrobial Activity: Nitrogen-containing analogs like 4-(N-methyl-N-phenylamino)butan-2-one show potent bioactivity, suggesting that functional group modifications (e.g., amine vs. ketone) significantly impact biological efficacy .
  • Industrial Use : Hydroxyphenyl derivatives (e.g., raspberry ketone) are prioritized in fragrances, while halogenated analogs are tailored for drug synthesis .

Biological Activity

4-(2,4-Difluorophenyl)butan-2-one is an organic compound characterized by a butanone backbone with a 2,4-difluorophenyl substituent. Its molecular formula is C10_{10}H10_{10}F2_{2}O, and it has a molecular weight of approximately 188.19 g/mol. The compound's unique structure contributes to its diverse biological activities and applications in various fields, including pharmacology and organic synthesis.

Antifungal Potential

Research indicates that 4-(2,4-Difluorophenyl)butan-2-one serves as a precursor in the synthesis of antifungal agents. In multi-step synthetic pathways, derivatives synthesized from this compound have demonstrated promising antifungal activity. For instance, one derivative achieved a yield of 70% and is considered a valuable candidate for further functionalization to enhance antifungal properties.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways. Notably, it acts as a non-competitive inhibitor of tyrosinase, an enzyme critical for melanin synthesis. This inhibition suggests potential applications in developing biochemical agents aimed at conditions related to pigmentation disorders.

Ecotoxicological Assessment

Environmental scientists have conducted ecotoxicological assessments to evaluate the safety and ecological impact of 4-(2,4-Difluorophenyl)butan-2-one. These studies focus on its biodegradability and potential toxicity to various flora and fauna, contributing to regulatory guidelines for its safe use in industrial applications.

Flavoring Agent Evaluation

Due to its aromatic ketone structure, this compound is also investigated for use as a flavoring agent. Sensory evaluations are conducted to assess its compatibility with various food matrices while ensuring compliance with safety standards for consumption.

Comparative Analysis with Similar Compounds

The following table compares 4-(2,4-Difluorophenyl)butan-2-one with structurally similar compounds:

Compound NameStructureUnique Features
4-(4-Fluorophenyl)butan-2-oneC10_{10}H11_{11}FOContains a para-fluoro substituent
3-(2,4-Difluorophenyl)butan-2-oneC10_{10}H10_{10}F2_{2}OSubstituted at position three on the ring
1-(2,4-Difluorophenyl)ethanoneC9_{9}H8_{8}F2_{2}OShorter carbon chain; differs in functional group

The specific substitution pattern in 4-(2,4-Difluorophenyl)butan-2-one enhances its reactivity and biological properties compared to these similar compounds.

Study on Antifungal Derivatives

In a recent study, derivatives synthesized from 4-(2,4-Difluorophenyl)butan-2-one were tested against common fungal pathogens. The results indicated that certain derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal drugs. This highlights the compound's potential as a lead structure for developing new antifungal therapies.

Investigation of Enzyme Inhibition

Another study focused on the enzyme inhibition properties of 4-(2,4-Difluorophenyl)butan-2-one. The research demonstrated that the compound effectively inhibited tyrosinase activity in vitro, with an IC50_{50} value indicating strong inhibitory potential. This finding supports further exploration of the compound in therapeutic applications targeting hyperpigmentation disorders.

Q & A

Q. What are the recommended methods for synthesizing 4-(2,4-Difluorophenyl)butan-2-one in a laboratory setting?

The compound can be synthesized via Friedel-Crafts acylation , where 2,4-difluorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

  • Reagent preparation : Use anhydrous conditions to prevent catalyst deactivation.
  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Workup : Quench the reaction with ice-cold water, followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) . Alternative routes include Grignard reactions with fluorinated aryl halides, though yields may vary due to steric hindrance from fluorine substituents .

Q. Which spectroscopic techniques are most effective for characterizing 4-(2,4-Difluorophenyl)butan-2-one, and what key spectral features should researchers anticipate?

  • NMR Spectroscopy :
  • ¹H NMR : A singlet at δ 2.1–2.3 ppm (ketone CH₃), aromatic protons as multiplets (δ 6.8–7.5 ppm) due to fluorine coupling.
  • ¹⁹F NMR : Distinct signals for 2-F and 4-F positions (δ -110 to -115 ppm) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 198 (C₁₀H₁₀F₂O⁺), with fragmentation patterns showing loss of CO (28 amu) .
    • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What are the solubility properties of 4-(2,4-Difluorophenyl)butan-2-one in common organic solvents, and how do they influence reaction design?

The compound is lipophilic , with solubility as follows:

SolventSolubility (mg/mL)
Dichloromethane>50
Ethanol~20
Water<0.1
Low water solubility necessitates organic-phase reactions, while ethanol is suitable for recrystallization .

Advanced Research Questions

Q. How can researchers optimize Friedel-Crafts acylation conditions to improve yields of 4-(2,4-Difluorophenyl)butan-2-one while minimizing byproduct formation?

  • Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce polyacylation byproducts .
  • Solvent selection : Use nitrobenzene or CS₂ to enhance electrophilic reactivity of the acylating agent.
  • Stoichiometry : A 1:1.2 molar ratio of aryl substrate to acyl chloride minimizes excess reagent side reactions.
  • Monitoring : Employ in-situ FTIR or GC-MS to track intermediate formation and adjust reaction time .

Q. What strategies are effective for resolving contradictory NMR data when analyzing fluorinated aromatic ketones like 4-(2,4-Difluorophenyl)butan-2-one?

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent-induced peak splitting.
  • Variable-temperature NMR : Resolve overlapping signals by cooling to -20°C.
  • 2D techniques : HSQC and HMBC correlations clarify coupling between fluorine and adjacent protons .
  • Computational modeling : Compare experimental ¹H/¹⁹F shifts with DFT-calculated values (e.g., using Gaussian) to assign ambiguous peaks .

Q. What experimental approaches are recommended for investigating the pharmacological potential of 4-(2,4-Difluorophenyl)butan-2-one derivatives in CNS drug development?

  • Structure-activity relationship (SAR) studies : Modify the ketone group to amines or alcohols to enhance blood-brain barrier permeability .
  • Receptor binding assays : Screen derivatives against dopamine D₂ and serotonin 5-HT₂A receptors using radioligand displacement (e.g., [³H]spiperone competition assays) .
  • In vivo neurotoxicity profiling : Assess acute toxicity in rodent models via intraperitoneal administration (LD₅₀ determination) and monitor behavioral changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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